
5-(6-Chlorpyridazin-3-yl)-2-ethyl-N-methylbenzolsulfonamid
Übersicht
Beschreibung
5-(6-Chloropyridazin-3-yl)-2-ethyl-N-methylbenzenesulfonamide (also known as CPE-MS) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyridazine family of compounds, and is an analog of the commonly used drug amlodipine. CPE-MS has been studied for its ability to interact with various proteins and enzymes, as well as its potential use in drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Synthese und Konformationsanalyse
Die Verbindung wurde synthetisiert und ihre beiden stabilen Formen wurden isoliert . Die Festlegung ihrer Strukturen erfolgte unter Verwendung von B3LYP-Geometrie- und Energieberechnungen sowie GIAO/B3LYP-NMR-Berechnungen möglicher Konformere unter Verwendung des polarisierbaren Kontinuumsmodells .
2. Bausteine natürlicher Molekülstrukturen Stickstoffhaltige Heterocyclen, wie diese Verbindung, sind weit verbreitet und wichtige Bausteine natürlicher Molekülstrukturen .
Synthetische Chemie
Die Verbindung wird in der synthetischen Chemie verwendet, insbesondere bei der Synthese des Chinoxalinrings, der als Bestandteil vieler Produkte mit einem breiten Anwendungsspektrum auftritt .
Pharmakologisch aktive Verbindungen
Substituierte Chinoxaline, die aus dieser Verbindung synthetisiert werden können, sind eine wichtige Klasse von benzo-fusionierten Heterocyclen, die ein Gerüst für eine große Vielfalt pharmakologisch aktiver Verbindungen bilden .
Antibakterielle, Antimykotische und Antikrebsaktivitäten
Diese pharmakologisch aktiven Verbindungen besitzen antibakterielle , antimykotische und antikankeraktivitäten .
Antituberkulose- und Antimalariaaktivitäten
Zusätzlich zu den oben genannten Eigenschaften haben diese Verbindungen auch antituberkulose und antimalariaaktivitäten .
Antimicrobialle und potenzielle Antithrombotische Aktivitäten
Einige Chinoxalin-2-one und Chinoxalin-2,3-di-one, die aus dieser Verbindung synthetisiert werden können, zeigen antimikrobielle und potenzielle antithrombotische Aktivitäten.
Korrosionsinhibitor
Ein Pyridazinderivat der Verbindung wurde als effizienter Inhibitor für Kupfer in 0,5 mol/L H2SO4 mittels elektrochemischer/oberflächenanalytischer Experimente und theoretischer Berechnungen untersucht .
Wirkmechanismus
Target of Action
Similar compounds have been studied for their interaction with theCOX protein . This protein plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
It’s worth noting that similar compounds have been studied for theiranalgesic properties . This suggests that they may interact with their targets to reduce pain signals.
Pharmacokinetics
Similar compounds, such as sulfachlorpyridazine, have been studied for their pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can significantly impact a drug’s bioavailability and efficacy.
Result of Action
Similar compounds have been studied for their potential to alleviate pain , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, Sulfachloropyridazine, a similar compound, has been found in various environmental contexts, including groundwater . This suggests that environmental factors such as pH, temperature, and presence of other chemicals could potentially influence the action of 5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide.
Biochemische Analyse
Biochemical Properties
5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission . The interaction with these receptors is characterized by high affinity, indicating that 5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide can modulate neuronal signaling pathways .
Cellular Effects
The effects of 5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in neurotransmission and synaptic plasticity . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context. For instance, it has been shown to inhibit the activity of enzymes involved in neurotransmitter degradation, thereby prolonging the action of neurotransmitters in the synaptic cleft . This inhibition is achieved through direct binding to the active site of the enzyme, preventing substrate access .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide in laboratory settings have been studied extensively. This compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of neuronal activity . These effects are consistent over extended periods, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide vary with dosage. At low doses, it has been observed to enhance cognitive function and memory retention in rodents . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to be actively transported across cell membranes by organic anion transporters . Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide is critical for its activity and function. This compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize to the nucleus, where it can influence gene expression by interacting with transcription factors . Additionally, its presence in the mitochondria suggests a role in regulating cellular energy metabolism .
Eigenschaften
IUPAC Name |
5-(6-chloropyridazin-3-yl)-2-ethyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-3-9-4-5-10(8-12(9)20(18,19)15-2)11-6-7-13(14)17-16-11/h4-8,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTUMCPZELTRDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,6-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414719.png)
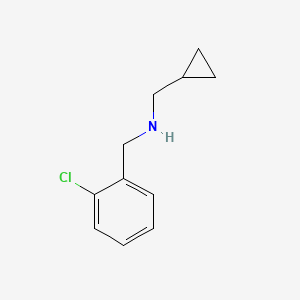

![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine](/img/structure/B1414725.png)

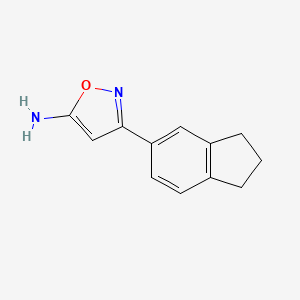
![(Propan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1414730.png)
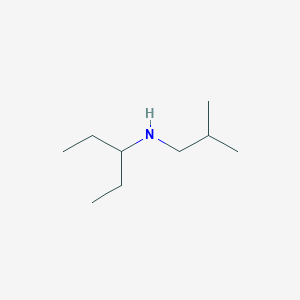
amine](/img/structure/B1414733.png)
amine](/img/structure/B1414734.png)
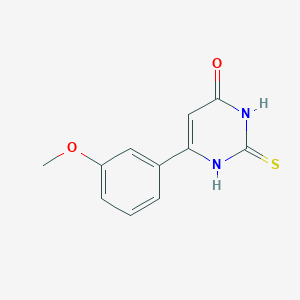
![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)
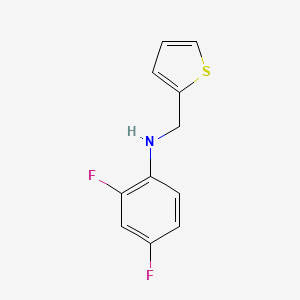
![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)